
Silver;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver;ZINC, commonly referred to as silver-zinc, is a compound that combines the properties of silver and zinc. This compound is widely recognized for its use in silver-zinc batteries, which are known for their high energy density and reliability. Silver-zinc batteries have been used in various applications, including aerospace, military, and medical devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
Silver-zinc compounds can be synthesized through various methods. One common approach involves the reduction of silver nitrate with zinc powder. This reaction produces silver and zinc nitrate as products: [ \text{2AgNO}_3 + \text{Zn} \rightarrow \text{2Ag} + \text{Zn(NO}_3\text{)}_2 ]
Another method involves the co-precipitation of silver and zinc salts in an alkaline medium, followed by reduction with a suitable reducing agent .
Industrial Production Methods
Industrial production of silver-zinc compounds often involves the use of high-purity raw materials and controlled reaction conditions to ensure the desired product quality. The process typically includes steps such as mixing, heating, and reduction, followed by purification and drying .
Chemical Reactions Analysis
Types of Reactions
Silver-zinc compounds undergo various chemical reactions, including:
Oxidation: Silver can be oxidized to silver oxide, while zinc can be oxidized to zinc oxide.
Reduction: Silver oxide can be reduced back to metallic silver, and zinc oxide can be reduced to metallic zinc.
Substitution: Silver and zinc can participate in substitution reactions with other metals or compounds.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide, which acts as an electrolyte in silver-zinc batteries, and various reducing agents such as sodium borohydride .
Major Products Formed
The major products formed from these reactions include silver oxide, zinc oxide, and metallic silver and zinc. These products are essential components in the functioning of silver-zinc batteries .
Scientific Research Applications
Silver-zinc compounds have a wide range of scientific research applications:
Chemistry: Used in the development of high-energy-density batteries and as catalysts in various chemical reactions.
Medicine: Silver-zinc compounds are explored for their potential in wound healing and as antimicrobial agents.
Industry: Used in the production of batteries for aerospace, military, and consumer electronics.
Mechanism of Action
The mechanism of action of silver-zinc compounds, particularly in batteries, involves redox reactions where silver and zinc undergo oxidation and reduction. In antimicrobial applications, silver ions disrupt microbial cell membranes, leading to cell death. Zinc ions can enhance the antimicrobial effect by generating reactive oxygen species and disrupting vital enzymes in the microbial respiratory chain .
Comparison with Similar Compounds
Similar Compounds
Silver Oxide: Used in similar battery applications but has a lower energy density compared to silver-zinc.
Zinc Oxide: Known for its antimicrobial properties and used in various industrial applications.
Nickel-Zinc: Another high-energy-density battery compound but with different electrochemical properties.
Uniqueness
Silver-zinc compounds are unique due to their high energy density and reliability in battery applications. They offer a higher specific energy compared to other battery chemistries, making them suitable for specialized applications such as aerospace and military .
Properties
CAS No. |
52037-01-1 |
|---|---|
Molecular Formula |
AgZn3 |
Molecular Weight |
304.0 g/mol |
IUPAC Name |
silver;zinc |
InChI |
InChI=1S/Ag.3Zn |
InChI Key |
FIPJANNNXZBYTJ-UHFFFAOYSA-N |
Canonical SMILES |
[Zn].[Zn].[Zn].[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


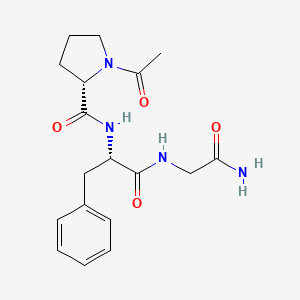
![2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14642441.png)
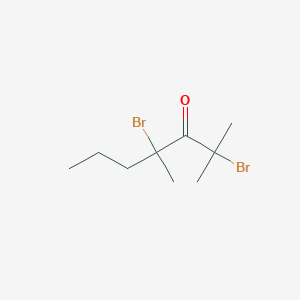
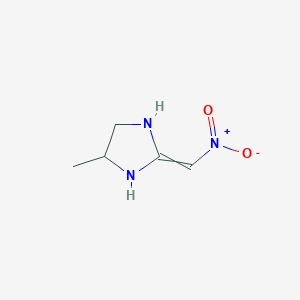
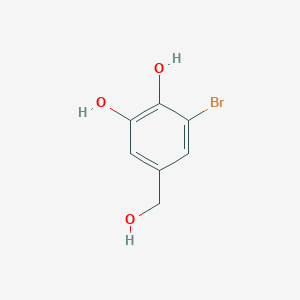
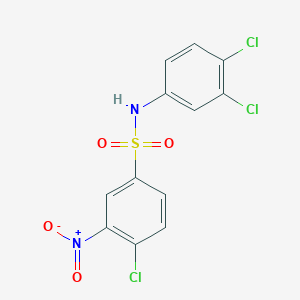
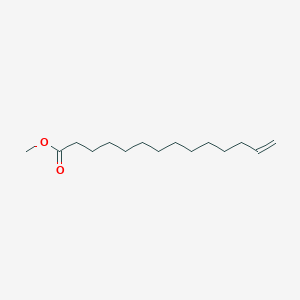

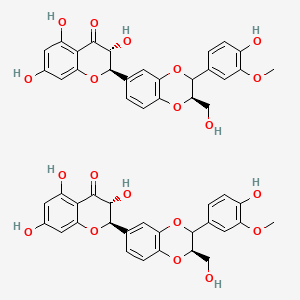
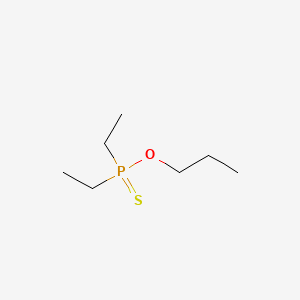

![[(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate](/img/structure/B14642522.png)
![(1-Butoxyethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14642528.png)
![Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide](/img/structure/B14642530.png)
